molecular formula C21H21ClFN3OS B4591522 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole

3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole

Cat. No.: B4591522
M. Wt: 417.9 g/mol
InChI Key: JXKJEYJJKFNOLL-UHFFFAOYSA-N
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Description

3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the nucleophilic substitution reaction where 2-chloro-6-fluorobenzyl chloride reacts with a thiol compound to form the sulfanyl intermediate . This intermediate is then subjected to cyclization with 4-(cyclopentyloxy)phenyl hydrazine under acidic conditions to form the triazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reaction. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters and reducing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. The triazole ring and the sulfanyl group play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(4-cyclopentyloxyphenyl)-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFN3OS/c1-26-20(14-9-11-16(12-10-14)27-15-5-2-3-6-15)24-25-21(26)28-13-17-18(22)7-4-8-19(17)23/h4,7-12,15H,2-3,5-6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKJEYJJKFNOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CC=C(C=C3)OC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole
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3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole
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3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole
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3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole
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3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole
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3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole

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